molecular formula C14H19ClN2O2 B4721399 N-(2-chlorobenzyl)-N'-(3-methylbutyl)ethanediamide

N-(2-chlorobenzyl)-N'-(3-methylbutyl)ethanediamide

Cat. No. B4721399
M. Wt: 282.76 g/mol
InChI Key: FBKFIBHCJWUMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-N'-(3-methylbutyl)ethanediamide, also known as chlorfenapyr, is a pesticide that belongs to the chemical class of pyrroles. It was first introduced in Japan in 1995 and has since been used globally to control pests in agriculture and public health settings. Chlorfenapyr acts as a mitochondrial uncoupler, disrupting cellular respiration and leading to the death of target organisms.

Mechanism of Action

Chlorfenapyr acts as a mitochondrial uncoupler, disrupting the electron transport chain and inhibiting ATP synthesis. This leads to a decrease in cellular energy production and ultimately results in the death of target organisms. Chlorfenapyr is unique in that it is a pro-insecticide, meaning that it is converted to its active form by the target organism's enzymes.
Biochemical and Physiological Effects:
Chlorfenapyr has been shown to have a broad spectrum of activity against a variety of pests. It has been found to be effective against insecticide-resistant pests, making it a valuable tool in pest control. Chlorfenapyr has also been shown to have low toxicity to mammals, making it a safer alternative to other pesticides.

Advantages and Limitations for Lab Experiments

Chlorfenapyr has several advantages for use in laboratory experiments. It is relatively easy to synthesize, making it readily available for research purposes. Additionally, its broad spectrum of activity and low toxicity make it a useful tool for studying pest control and resistance. However, N-(2-chlorobenzyl)-N'-(3-methylbutyl)ethanediamide's mechanism of action is not fully understood, which may limit its use in certain research applications.

Future Directions

There are several future directions for research on N-(2-chlorobenzyl)-N'-(3-methylbutyl)ethanediamide. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce its environmental impact. Additionally, further research is needed to fully understand N-(2-chlorobenzyl)-N'-(3-methylbutyl)ethanediamide's mechanism of action and its potential for use in controlling insecticide-resistant pests. Finally, more studies are needed to assess the long-term effects of N-(2-chlorobenzyl)-N'-(3-methylbutyl)ethanediamide on non-target organisms and the environment.

Scientific Research Applications

Chlorfenapyr has been extensively studied for its efficacy in controlling a variety of pests, including insects, mites, and nematodes. It has been used in agriculture to control pests in crops such as cotton, vegetables, and fruit trees. In public health settings, N-(2-chlorobenzyl)-N'-(3-methylbutyl)ethanediamide has been used to control bed bugs, cockroaches, and other household pests. Additionally, N-(2-chlorobenzyl)-N'-(3-methylbutyl)ethanediamide has been studied for its potential use in controlling insecticide-resistant pests.

properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-(3-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-10(2)7-8-16-13(18)14(19)17-9-11-5-3-4-6-12(11)15/h3-6,10H,7-9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKFIBHCJWUMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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